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Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to

selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.

These heterobifunctional molecules consist of a ligand that binds to the protein of interest

(POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This

ternary complex formation leads to the ubiquitination and subsequent degradation of the target

protein, offering a powerful strategy to overcome resistance mechanisms associated with

traditional inhibitor-based therapies.

Human Epidermal Growth Factor Receptor 3 (HER3), a member of the ErbB family of receptor

tyrosine kinases, is a critical player in cancer progression and drug resistance. While

possessing minimal intrinsic kinase activity, HER3 acts as a key signaling hub by forming

heterodimers with other ErbB family members, primarily HER2 and EGFR. This dimerization

leads to the potent activation of downstream pro-survival signaling pathways, most notably the

PI3K/AKT pathway. Upregulation of HER3 has been identified as a significant mechanism of

resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and

other cancers.
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This document provides detailed application notes and protocols for the use of a HER3-

targeting PROTAC, specifically a brigatinib-based degrader, in combination with EGFR TKIs to

overcome therapeutic resistance.

Signaling Pathways and Mechanism of Action
HER3-targeting PROTACs offer a unique mechanism to counteract resistance mediated by

HER3 upregulation. By inducing the degradation of the HER3 protein, these PROTACs prevent

the formation of HER3-containing heterodimers and abolish downstream signaling. When used

in combination with an EGFR TKI, this approach provides a dual blockade of oncogenic

signaling pathways.
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Caption: Mechanism of HER3 degradation by a PROTAC.

Overcoming EGFR TKI Resistance

Signaling pathway targeted by combination therapy.

Cell Membrane

Combination Therapy

Downstream Signaling

EGFR

PI3K

RAS

HER3

EGFR TKI
(e.g., Osimertinib)

Inhibits

HER3 PROTAC

Degrades

AKT

mTOR

Cell Proliferation
& Survival

RAF

MEK

ERK

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Dual blockade of oncogenic signaling pathways.

Quantitative Data Summary
The following tables summarize the preclinical data for a brigatinib-based HER3 PROTAC in

combination with EGFR TKIs in NSCLC cell lines.

Table 1: In Vitro Degradation of HER3 by a Brigatinib-Based PROTAC

Cell Line
PROTAC
Concentration (µM)

Treatment Time (h)
% HER3
Degradation

H1975 (EGFR

L858R/T790M)
0.1 24 50

H1975 (EGFR

L858R/T790M)
1 24 >90

PC-9 (EGFR ex19del) 0.1 24 45

PC-9 (EGFR ex19del) 1 24 >85

Table 2: Anti-proliferative Activity of HER3 PROTAC in Combination with Osimertinib
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Cell Line Treatment IC50 (nM)

H1975/OSIR (Osimertinib-

Resistant)
Osimertinib >1000

H1975/OSIR (Osimertinib-

Resistant)
HER3 PROTAC 150

H1975/OSIR (Osimertinib-

Resistant)

Osimertinib + HER3 PROTAC

(100 nM)
50

PC-9/OSIR (Osimertinib-

Resistant)
Osimertinib >1000

PC-9/OSIR (Osimertinib-

Resistant)
HER3 PROTAC 200

PC-9/OSIR (Osimertinib-

Resistant)

Osimertinib + HER3 PROTAC

(100 nM)
75

Experimental Protocols
Protocol 1: Western Blot Analysis of HER3 Degradation
This protocol details the procedure for assessing PROTAC-induced degradation of HER3 in

adherent cancer cells.

Materials:

Cancer cell lines (e.g., H1975, PC-9)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

HER3-targeting PROTAC

EGFR TKI (e.g., Osimertinib)

Proteasome inhibitor (optional control, e.g., MG132)

Phosphate-Buffered Saline (PBS)
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RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

ECL substrate

Workflow:
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Caption: Workflow for Western Blot analysis.

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of harvest. Allow cells to adhere overnight.

Compound Treatment: Treat cells with the desired concentrations of the HER3 PROTAC,

EGFR TKI, or the combination. Include a vehicle-only control (e.g., 0.1% DMSO). For a

positive control for proteasome-mediated degradation, pre-treat cells with a proteasome

inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation and SDS-PAGE:

Normalize protein concentrations for all samples.

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

Western Blotting:

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

Wash the membrane and apply ECL substrate.

Detection and Analysis:

Visualize bands using a chemiluminescence imaging system.

Quantify band intensities using densitometry software.

Normalize the HER3 band intensity to the loading control (GAPDH).

Calculate the percentage of remaining HER3 relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
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This protocol details the procedure for assessing the effect of a HER3 PROTAC, alone or in

combination with an EGFR TKI, on cancer cell viability.

Materials:

Cancer cell lines

Complete growth medium

HER3-targeting PROTAC

EGFR TKI

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells

per well in 90 µL of medium. Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of the HER3 PROTAC and/or EGFR TKI in

culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a

vehicle-only control.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition and Analysis:

Measure the luminescence using a luminometer.

Subtract the average background luminescence (from wells with medium only) from all

measurements.

Calculate cell viability as a percentage relative to the vehicle-treated control.

Plot the results and determine the IC50 values using a non-linear regression curve fit.

Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a HER3

PROTAC in combination with an EGFR TKI in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or NSG)

Cancer cell line (e.g., H1975/OSIR)

Matrigel

HER3-targeting PROTAC formulation

EGFR TKI formulation (e.g., Osimertinib)

Vehicle control solutions

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.

Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
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Tumor Growth and Randomization:

Monitor tumor growth regularly using calipers.

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment

groups (e.g., Vehicle, EGFR TKI alone, HER3 PROTAC alone, Combination).

Drug Administration:

Administer the drugs according to the predetermined dosing schedule and route (e.g., oral

gavage for EGFR TKI, intraperitoneal injection for PROTAC).

Monitoring:

Measure tumor volumes and body weights 2-3 times per week.

Monitor the general health of the animals.

Endpoint and Analysis:

Euthanize the mice when tumors reach the maximum allowed size or at the end of the

study.

Excise tumors for pharmacodynamic analysis (e.g., Western blot for HER3 degradation).

Calculate tumor growth inhibition (TGI) for each treatment group.

Conclusion
HER3-targeting PROTACs represent a promising therapeutic strategy, particularly for

overcoming resistance to targeted therapies like EGFR TKIs. The combination of a HER3

degrader with an EGFR inhibitor provides a rational and potent approach to dually target key

oncogenic signaling pathways. The protocols and data presented in these application notes

provide a framework for the preclinical evaluation of this therapeutic strategy. Further

investigation and optimization are warranted to translate these findings into clinical applications

for patients with resistant cancers.
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To cite this document: BenchChem. [Application Notes and Protocols: HER3-Targeting
PROTACs in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12426190#protac-her3-binding-moiety-1-in-
combination-with-other-cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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